molecular formula C3H6K6NO9P3 B1202343 Hexapotassium [nitrilotris(methylene)]trisphosphonate CAS No. 27794-93-0

Hexapotassium [nitrilotris(methylene)]trisphosphonate

Cat. No.: B1202343
CAS No.: 27794-93-0
M. Wt: 527.59 g/mol
InChI Key: DKPHLYCEFBDQKM-UHFFFAOYSA-H
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is hexapotassium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine. This nomenclature precisely describes the molecular architecture, indicating the presence of six potassium cations balancing the charge of the fully deprotonated phosphonate anion. The structural representation reveals a central nitrogen atom bonded to three methylene groups, each terminating in a phosphonate functionality, creating a tri-dentate chelating structure with exceptional metal-binding capabilities.

The molecular formula is established as C₃H₆K₆NO₉P₃, demonstrating the compact yet highly functional nature of this organophosphonate salt. The three-dimensional molecular structure exhibits a tetrahedral geometry around the central nitrogen atom, with the three phosphonomethyl arms extending outward to create an effective chelating cage. This structural arrangement enables the compound to form stable complexes with various metal cations, particularly calcium and magnesium, which are primary contributors to scale formation in industrial water systems.

The InChI identifier for this compound provides additional structural specificity, while the computed SMILES representation offers a linear notation that facilitates computational analysis and database searches. The systematic structural analysis reveals that each phosphonate group maintains its characteristic tetrahedral phosphorus center, with the potassium cations providing charge neutralization while maintaining the compound's high water solubility.

Alternative Synonyms and Registry Identifiers

This compound is registered under multiple Chemical Abstracts Service numbers, with primary registry identifiers including 27794-93-0 and 40588-62-3. These multiple registry numbers reflect different salt forms and preparation methods, though both refer to the same fundamental potassium salt structure. The European Community number assignments include 248-660-0 and 254-983-8, providing regulatory identification within European chemical databases.

The compound maintains several systematic synonyms that reflect its chemical nature and industrial applications. Notable alternative names include phosphonic acid, [nitrilotris(methylene)]tris-, potassium salt, and hexapotassium (nitrilotris(methylene))trisphosphonate. Additional nomenclature variations encompass amino trimethylene phosphonic acid potassium salt and aminotri(methylenephosphonic acid) hexapotassium salt, which emphasize the relationship to the parent aminophosphonic acid structure.

The DSSTox Substance identifier DTXSID20889738 provides linkage to environmental and toxicological databases, while the Nikkaji Number J294.710B offers Japanese chemical registry access. The WikiData identifier Q82869387 connects this compound to broader chemical knowledge networks, facilitating cross-referencing and data integration across multiple scientific platforms and databases.

Registry Type Identifier Database/Authority
Chemical Abstracts Service 27794-93-0 Primary CAS Registry
Chemical Abstracts Service 40588-62-3 Alternative CAS Registry
European Community 248-660-0 EINECS Database
European Community 254-983-8 EINECS Database
DSSTox DTXSID20889738 EPA CompTox
Nikkaji J294.710B Japanese Chemical Database

Relationship to Parent Phosphonic Acid Derivatives

This compound is derived from the parent compound [nitrilotris(methylene)]trisphosphonic acid, commonly known as aminotrimethylene phosphonic acid, which carries the Chemical Abstracts Service number 6419-19-8. This parent acid exhibits the molecular formula C₃H₁₂NO₉P₃ and represents the fully protonated form of the phosphonate structure. The transformation from the parent acid to the hexapotassium salt involves the complete deprotonation of all six acidic phosphonate hydrogen atoms, with subsequent neutralization by potassium hydroxide or carbonate.

The parent compound demonstrates exceptional thermal stability, with a melting point of approximately 215°C under decomposition conditions. This thermal characteristic transfers to the potassium salt form, providing enhanced stability under elevated temperature conditions encountered in industrial applications. The parent acid structure exhibits strong chelating properties due to the presence of multiple phosphonate groups arranged around the central nitrogen atom, creating a sophisticated molecular architecture capable of forming stable five and six-membered chelate rings with metal cations.

Comparative analysis with other salt forms reveals that the potassium variant demonstrates superior solubility characteristics compared to sodium salts of the same parent acid. The potassium salt of amino trimethylene phosphonic acid exhibits enhanced dissolution ability, making it particularly suitable for applications in circulating cooling water systems across diverse water quality conditions. This enhanced solubility stems from the larger ionic radius of potassium compared to sodium, which reduces lattice energy and promotes dissolution in aqueous environments.

The relationship between the hexapotassium salt and related phosphonate derivatives extends to compounds such as the trisodium salt (CAS 7611-50-9), which represents a partially neutralized form of the parent acid. These various salt forms provide flexibility in formulation and application, with the choice of cation influencing properties such as solubility, thermal stability, and compatibility with specific industrial processes. The hexapotassium form represents the fully neutralized variant, offering maximum anionic charge density and optimal chelating efficiency for demanding industrial applications.

Compound Type CAS Number Molecular Formula Key Characteristics
Parent Acid 6419-19-8 C₃H₁₂NO₉P₃ Fully protonated, thermal stability 215°C
Hexapotassium Salt 27794-93-0 C₃H₆K₆NO₉P₃ Enhanced solubility, complete neutralization
Trisodium Salt 7611-50-9 Partial neutralization Intermediate properties

Properties

IUPAC Name

hexapotassium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H12NO9P3.6K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPHLYCEFBDQKM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6K6NO9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6419-19-8 (Parent)
Record name Phosphonic acid, P,P',P''-(nitrilotris(methylene))tris-, potassium salt (1:?)
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Record name Phosphonic acid, P,P',P''-(nitrilotris(methylene))tris-, potassium salt (1:6)
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DSSTOX Substance ID

DTXSID20889738
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, potassium salt (1:6)
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Molecular Weight

527.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27794-93-0, 40588-62-3
Record name Phosphonic acid, P,P',P''-(nitrilotris(methylene))tris-, potassium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P',P''-(nitrilotris(methylene))tris-, potassium salt (1:6)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, potassium salt (1:6)
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Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, potassium salt (1:6)
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Record name [nitrilotris(methylene)]trisphosphonic acid, potassium salt
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Record name Hexapotassium [nitrilotris(methylene)]trisphosphonate
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Preparation Methods

Pathway A: Phosphorous Acid Route

  • Reactants : H₃PO₃, CH₂O, and NH₃ in aqueous medium.

  • Conditions : Reflux at 75–200°C for 2–6 hours.

  • Mechanism :

    NH3+3CH2O+3H3PO3N(CH2PO3H2)3+3H2O\text{NH}_3 + 3\text{CH}_2\text{O} + 3\text{H}_3\text{PO}_3 \rightarrow \text{N(CH}_2\text{PO}_3\text{H}_2\text{)}_3 + 3\text{H}_2\text{O}

    This method produces ATMP with >90% yield but requires careful pH control to avoid side reactions.

Pathway B: Phosphorus Trichloride Route

  • Reactants : PCl₃, CH₂O, and hexamethylenetetramine.

  • Conditions :

    • Gradual addition of PCl₃ to a chilled (60–70°C) aqueous mixture of formaldehyde and hexamethylenetetramine.

    • Post-reaction heating to 110–115°C for 30–60 minutes.

  • Advantages :

    • Lower cost due to PCl₃’s affordability compared to H₃PO₃.

    • In situ generation of H₃PO₃ via hydrolysis simplifies the process.

Neutralization to Hexapotassium Salt

Hexapotassium [nitrilotris(methylene)]trisphosphonate is obtained by neutralizing ATMP with potassium hydroxide (KOH).

Stoichiometric Considerations

ComponentMolar RatioRole
ATMP1Trisphosphonic acid donor
KOH6Neutralizes six acidic protons

The reaction proceeds as:

N(CH2PO3H2)3+6KOHN(CH2PO3K2)33H2O+6H2O\text{N(CH}2\text{PO}3\text{H}2\text{)}3 + 6\text{KOH} \rightarrow \text{N(CH}2\text{PO}3\text{K}2\text{)}3\cdot 3\text{H}2\text{O} + 6\text{H}2\text{O}

Industrial Neutralization Protocol

  • Step 1 : ATMP (70–72% w/w) is dissolved in deionized water at 40–42°C.

  • Step 2 : KOH (14–16% w/w) is added incrementally under agitation (28 rpm) to prevent localized overheating.

  • Step 3 : The mixture is cooled to 20–22°C, and sodium polyacrylate (6% w/w) may be added to inhibit precipitation.

  • Step 4 : The product is filtered and dried under vacuum to achieve >95% purity.

Critical Process Parameters

Temperature Control

StageOptimal RangeImpact on Yield
ATMP synthesis110–115°CMaximizes conversion of PCl₃
Neutralization40–42°CPrevents KOH degradation

pH and Ionic Strength

  • Neutralization pH : 10–12 ensures complete deprotonation of phosphonic acid groups.

  • Ionic strength : Maintained below 0.5 M using potassium salts to avoid co-precipitation of impurities.

Industrial-Scale Optimization

Equipment Specifications

  • Reactor type : Glass-lined or stainless steel with steam-jacketed heating.

  • Agitation : 28–30 rpm for homogeneous mixing without foaming.

Yield and Purity Data

MethodYield (%)Purity (%)Source
Phosphorous acid9298
PCl₃ route8695
Neutralization9497

Analytical Validation

  • Titrimetry : Potentiometric titration with NaOH confirms 99% neutralization efficiency.

  • Spectroscopy : ³¹P NMR (δ = 18–22 ppm) verifies intact phosphonate groups.

  • Thermal analysis : TGA shows stability up to 300°C, confirming anhydrous form .

Chemical Reactions Analysis

Types of Reactions: Hexapotassium [nitrilotris(methylene)]trisphosphonate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

    Substitution Reactions: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH.

    Substitution Reactions: These reactions may involve reagents such as alkyl halides or other electrophiles under controlled temperature and pH conditions.

Major Products:

    Chelation: The major products are stable metal complexes.

    Substitution Reactions: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

Chemical Properties and Structure

Hexapotassium [nitrilotris(methylene)]trisphosphonate is a phosphonic acid derivative with the chemical formula K6[C3H9NP3O9]\text{K}_6[\text{C}_3\text{H}_9\text{N}\text{P}_3\text{O}_9]. It is characterized by its ability to form stable complexes with metal ions, making it an effective chelating agent. The compound exhibits low toxicity and good thermal stability, which enhances its utility in various applications.

Industrial Applications

2.1 Water Treatment

One of the primary applications of this compound is in water treatment processes. It acts as a scale inhibitor in cooling water systems, preventing the deposition of calcium carbonate and other minerals that can lead to scaling in pipes and equipment. This property is particularly beneficial in:

  • Power Plants : Used to maintain the efficiency of cooling systems by minimizing scale buildup.
  • Oil Fields : Employed during squeeze treatments to inhibit scale formation in injection water systems .

2.2 Cleaning Products

This compound is widely used in household and industrial cleaning products due to its chelating properties. It enhances the efficacy of detergents by binding metal ions that can interfere with cleaning processes. The compound is commonly found in:

  • Laundry Detergents
  • Dishwashing Liquids
  • Surface Cleaners .

2.3 Textile Industry

In the textile industry, this compound serves as a metal ion chelating agent, improving dye uptake and colorfastness. It helps in:

  • Metal Surface Treatments : Reducing corrosion on metal surfaces during dyeing processes.
  • Stabilizers for Hydrogen Peroxide Solutions : Ensuring the stability of bleaching agents used in textile processing .

Scientific Research Applications

This compound has been the subject of numerous studies investigating its potential biological activities and environmental impacts.

3.1 Biological Activity

Research has indicated that this compound may exhibit biological activity against various pathogens. For instance, studies have explored its potential as an antimalarial agent by assessing its inhibitory effects on Plasmodium falciparum strains . The compound's ability to induce apoptosis in certain cells suggests further therapeutic potential.

3.2 Environmental Impact Studies

The environmental assessment of phosphonates like this compound has revealed their fate in aquatic systems. Studies have shown that while these compounds are effective at inhibiting scale formation, their persistence and degradation pathways in surface waters require further investigation .

Case Studies

Case StudyApplicationFindings
Cooling Water Systems Power PlantsSignificant reduction in scale formation leading to improved efficiency .
Industrial Cleaners Household ProductsEnhanced cleaning efficacy through metal ion chelation .
Textile Processing Dyeing AgentsImproved dye uptake and colorfastness; reduced corrosion during processing .

Mechanism of Action

The primary mechanism of action of hexapotassium [nitrilotris(methylene)]trisphosphonate is its ability to chelate metal ions. The compound has multiple phosphonate groups that can bind to metal ions, forming stable complexes. This chelation process involves the donation of electron pairs from the phosphonate groups to the metal ions, effectively sequestering the metal ions and preventing them from participating in unwanted reactions. The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the phosphonate groups and the metal ions .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Phosphonate Groups Molecular Weight (g/mol) Key Features
Hexapotassium NTMP C₃H₆K₆NO₉P₃ 3 527.59 High solubility in water; potassium ions enhance stability in high-pH systems .
NTMP (acid form) C₃H₁₂NO₉P₃ 3 299.05 Parent acid; forms salts with Na⁺, NH₄⁺, or K⁺ for tailored applications .
HEDP C₂H₈O₇P₂ 2 206.03 Two phosphonate groups; excellent hydrolytic stability but degrades with chlorine .
EDTMP C₆H₂₄N₂O₁₂P₄ 4 436.10 Four phosphonate groups; superior chelation for Ca²⁺/Fe³⁺ in cooling systems .
DTPMP C₉H₂₈N₃O₁₅P₅ 5 573.20 High binding capacity for multiple ions; used in oilfield and detergent formulations .

Chelating Efficiency and Metal Selectivity

  • Hexapotassium NTMP : Exhibits strong affinity for Ca²⁺, Mg²⁺, and Fe³⁺, making it effective in preventing scale formation in boilers and cooling towers. Its zwitterionic structure enhances performance at pH > 8 .
  • HEDP : Preferentially binds Ca²⁺ and Fe³⁺ but has lower thermal stability compared to NTMP. Effective at threshold concentrations of 0.25–0.5 mg/L .
  • EDTMP/DTPMP : Higher phosphonate group count enables broader metal chelation (e.g., Zn²⁺, Cu²⁺), but larger molecular size reduces diffusion efficiency in dense scales .

Thermal and Hydrolytic Stability

  • Hexapotassium NTMP : Demonstrates superior hydrolytic stability compared to polyphosphates and some phosphonates like EDTMP. Resists degradation up to 200°C, critical for high-temperature industrial processes .
  • HEDP : Stable under neutral to alkaline conditions but degrades in chlorinated environments to form HEDPClO₄⁻, reducing efficacy .
  • Sodium NTMP : Less stable than the potassium variant in high-salinity environments due to Na⁺ ion competition .

Environmental Impact

  • Hexapotassium NTMP : Detected in trace amounts (sub-0.1 µg/L) in wastewater-impacted rivers. Shows moderate biodegradability, requiring advanced oxidation for removal .
  • HEDP/DTPMP : Persistent in aquatic systems; inhibits algal growth and mollusk shell formation at concentrations >1 mg/L .

Biological Activity

Hexapotassium [nitrilotris(methylene)]trisphosphonate (K6N3O9P3), a phosphonate compound, has gained attention for its biological activity and potential applications in various fields, including agriculture, medicine, and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a nitrilotris(methylene) backbone with three phosphonate groups. Its chemical structure can be represented as follows:

K6[N CH2PO3)3]\text{K}_6[\text{N CH}_2\text{PO}_3)_{3}]

This compound is highly soluble in water and exhibits a strong chelating ability towards metal ions, which is critical for its biological activity.

Biological Activity

1. Chelation and Metal Ion Interaction

The primary mechanism of action for this compound is its ability to chelate divalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺). This property is particularly useful in preventing scale formation in industrial applications and enhancing nutrient availability in agricultural contexts. Studies indicate that the compound forms stable complexes with these ions, thereby influencing various biochemical processes.

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. A case study conducted by reported that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in disinfectants and preservatives.

3. Toxicological Profile

Toxicological assessments have shown that this compound has a favorable safety profile. According to data from the HERA project, it does not exhibit genotoxicity or carcinogenicity at relevant exposure levels. Chronic toxicity studies indicated no adverse effects at doses up to 500 mg/kg/day in animal models . This safety profile supports its use in consumer products, including cleaning agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
ChelationStrong binding to Ca²⁺ and Mg²⁺ ions
AntimicrobialInhibitory effects on E. coli and S. aureus
ToxicityNo genotoxicity or carcinogenicity
Environmental ImpactLow biodegradability; potential aquatic toxicity

Case Studies

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, highlighting its potential as a food preservative .

Case Study 2: Scale Inhibition

In industrial settings, this compound was tested for its effectiveness as a scale inhibitor in cooling water systems. The findings showed that it significantly reduced scale formation compared to untreated controls, demonstrating its utility in maintaining system efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for hexapotassium [nitrilotris(methylene)]trisphosphonate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves neutralizing nitrilotris(methylene)triphosphonic acid (NTMP) with potassium hydroxide in stoichiometric ratios. Key steps include pH control during neutralization and vacuum drying to isolate the hexapotassium salt. Purity is validated via elemental analysis (C, H, N, P, K), FT-IR for phosphonate group identification (P–O stretching at ~950–1100 cm⁻¹), and ICP-OES to confirm potassium content. X-ray diffraction (XRD) can assess crystallinity .

Q. How do pH and ionic strength influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to protonation/deprotonation of phosphonate groups. At pH < 3, partial hydrolysis may occur, releasing orthophosphate. Buffered solutions (pH 7–10) enhance stability. Ionic strength effects are studied via conductivity measurements and dynamic light scattering (DLS) to monitor aggregation. For long-term stability, store solutions under inert atmospheres at 4°C to prevent oxidation .

Q. What analytical techniques are critical for characterizing its coordination chemistry with metal ions?

  • Methodological Answer : Use UV-Vis spectroscopy to detect charge-transfer transitions in metal complexes (e.g., with Fe³⁺ or Zn²⁺). Isothermal titration calorimetry (ITC) quantifies binding constants, while EXAFS/XANES provides local coordination geometry. EPR spectroscopy identifies paramagnetic species (e.g., Mn²⁺ complexes). Computational modeling (DFT) predicts preferred binding sites on the phosphonate groups .

Advanced Research Questions

Q. How does this compound mediate metal ion adsorption in environmental remediation, and what models describe its efficacy?

  • Methodological Answer : The compound acts as a chelating agent, forming stable complexes with divalent cations (e.g., Zn²⁺, Cu²⁺). Adsorption isotherms (Langmuir, Freundlich) are applied to experimental data to determine maximum capacity (Q_max) and affinity. For example, NTMP-modified adsorbents achieve Q_max values up to 300 mg g⁻¹ for Zn²⁺. Competitive adsorption studies (e.g., Ca²⁺ vs. heavy metals) require ICP-MS analysis of coexisting ions .

Q. What mechanistic insights explain its role in inhibiting crystal growth (e.g., in scaling or cement hydration)?

  • Methodological Answer : The phosphonate groups adsorb onto crystal surfaces (e.g., CaCO₃ or cement hydrates), disrupting nucleation. In situ AFM or SEM tracks morphological changes during crystal growth. Synchrotron-based XRD monitors phase transitions in real time. Molecular dynamics simulations reveal preferential binding to specific crystal faces (e.g., {104} calcite) .

Q. How does it function as a structure-directing agent in mesoporous material synthesis?

  • Methodological Answer : In vanadium phosphonate nanocages, hexapotassium NTMP coordinates with V⁴⁺/V⁵⁺, templating pore formation. Small-angle X-ray scattering (SAXS) and BET analysis quantify pore size (2–50 nm) and surface area. In situ Raman spectroscopy tracks the assembly process. Variations in pH and surfactant concentration (e.g., CTAB) tune pore geometry .

Q. What degradation pathways occur under oxidative conditions, and how are byproducts characterized?

  • Methodological Answer : Exposure to MnO₄⁻ or O₃ induces cleavage of C–N bonds, releasing iminodiacetic acid derivatives and orthophosphate. LC-MS/MS identifies intermediates, while ³¹P NMR tracks phosphonate transformation. EPR detects radical species (e.g., •OH) in Fenton-like systems. Kinetic studies (pH 2–12) reveal pseudo-first-order degradation rates .

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